molecular formula C11H20N2O2 B2929134 Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate CAS No. 2402789-13-1

Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate

Cat. No.: B2929134
CAS No.: 2402789-13-1
M. Wt: 212.293
InChI Key: JYUWBWRGSMBQIS-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopent-2-en-1-yl scaffold with a tert-butoxycarbonyl (Boc)-protected amine at the 1S position and an aminomethyl group at the 4R position. The stereochemistry and functional groups make it a versatile intermediate in medicinal chemistry, particularly for constrained peptide mimetics or kinase inhibitor precursors. Its synthesis typically involves Boc protection of the amine, followed by cyclopentene ring functionalization .

Properties

IUPAC Name

tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWBWRGSMBQIS-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopentene Synthesis: : The initial step involves the synthesis of the cyclopentene ring. This can be achieved via a Diels-Alder reaction between a suitable diene and dienophile under controlled temperatures.

  • Aminomethyl Substitution: : Following ring formation, the cyclopentene derivative undergoes a substitution reaction where an aminomethyl group is introduced. This typically requires the presence of amine reagents and catalysts to facilitate the substitution.

  • Carbamate Protection: : The final step involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate.

Industrial Production Methods

Industrial-scale production of this compound follows similar principles but often employs optimized catalysts, larger reaction vessels, and automated control systems to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group is cleavable under acidic or basic conditions to yield the corresponding amine.

Key Reactions:

  • Acidic Hydrolysis :
    Reagents : HCl (4M in dioxane) or TFA
    Conditions : Room temperature, 2–4 hours
    Products : (1S,4R)-4-(aminomethyl)cyclopent-2-en-1-amine hydrochloride
    Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
    Boc protected amine+HClAmine hydrochloride+CO2+tert butanol\text{Boc protected amine}+\text{HCl}\rightarrow \text{Amine hydrochloride}+\text{CO}_2+\text{tert butanol}
  • Basic Hydrolysis :
    Reagents : NaOH (1M), MeOH/H2_2O
    Conditions : Reflux, 6–8 hours
    Products : Free amine with sodium carbonate byproduct.

Comparative Table: Hydrolysis Conditions

ConditionReagentsTimeYield (%)Product Purity
AcidicHCl (4M)2 hr92≥95%
BasicNaOH (1M)8 hr85≥90%

Data adapted from synthetic protocols for analogous Boc-protected amines .

Substitution Reactions

The aminomethyl group (-CH2_2NH2_2) undergoes nucleophilic substitution or acylation.

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)
Conditions : K2_2CO3_3, DMF, 60°C, 12 hours
Products : N-alkylated derivatives.

Example:R NH2+CH3IR NH CH3+HI\text{R NH}_2+\text{CH}_3\text{I}\rightarrow \text{R NH CH}_3+\text{HI}(R = cyclopentene backbone)

Acylation

Reagents : Acetyl chloride, acetic anhydride
Conditions : Pyridine, 0°C → RT, 4 hours
Products : N-acetylated carbamates.

Yield : 78–88% for acetyl derivatives .

Oxidation Reactions

The cyclopentene double bond and primary alcohol (if present in derivatives) are oxidation targets.

Epoxidation

Reagents : m-CPBA (meta-chloroperbenzoic acid)
Conditions : CH2_2Cl2_2, 0°C → RT, 6 hours
Products : Epoxidized cyclopentane ring.

Alcohol Oxidation

Reagents : KMnO4_4, CrO3_3
Conditions : Acidic aqueous medium, 50°C
Products : Ketone or carboxylic acid derivatives.

Reduction Reactions

The double bond in the cyclopentene ring is susceptible to hydrogenation.

Reagents : H2_2 gas, Pd/C catalyst
Conditions : 1 atm H2_2, EtOH, 25°C, 12 hours
Products : Saturated cyclopentane derivative.Cyclopentene+H2Cyclopentane\text{Cyclopentene}+\text{H}_2\rightarrow \text{Cyclopentane}Yield : >95% .

Curtius Rearrangement

Reagents : NaN3_3, heat
Conditions : Toluene, 110°C, 24 hours
Products : Isocyanate intermediate, trapped as urea or carbamate.

Example pathway:Boc protected amineIsocyanateROHUrea\text{Boc protected amine}\rightarrow \text{Isocyanate}\xrightarrow{\text{ROH}}\text{Urea}This reaction is typical of carbamates under azide-mediated conditions .

Stability and Side Reactions

  • Thermal Degradation : Decomposition above 200°C releases CO2_2 and tert-butylene.
  • Racemization Risk : Chiral centers (1S,4R) remain stable under mild conditions but may racemize in strong acids/bases.

Scientific Research Applications

Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate is a versatile building block in organic synthesis due to its reactive sites. The primary amine functionality can be modified through reactions like acylation, alkylation, or reductive amination to introduce substituents. The carbamate group protects the amine and can be removed under specific conditions for further functionalization.

Key Data

  • Common Name: this compound
  • CAS Number: 2402789-13-1
  • Molecular Weight: 212.29
  • Molecular Formula: C11H20N2O

Applications

  • Synthesis of Abacavir Sulfate: this compound is a key starting material in the synthesis of Abacavir Sulfate, an antiviral drug.
  • Organic Synthesis: Due to its reactive amine and carbamate groups, this compound is a versatile building block for synthesizing various organic molecules. The amine group can undergo acylation, alkylation, or reductive amination. The carbamate group can be selectively removed to unveil the free amine for further functionalization.

Methods of Synthesis

  • One synthetic route involves using (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one as a starting material. This compound undergoes a Mitsunobu reaction with di-tert-butyl iminodicarbonate to yield the desired product.
  • Another approach involves resolving racemic Vince Lactam using chiral stationary phases. The undesired (+) Lactam isomer is then subjected to a multi-step synthetic sequence, including protection, reduction, and hydrolysis, to obtain the target compound.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules or by participating in chemical reactions:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids where the aminomethyl group facilitates binding or reaction.

  • Pathways Involved: : Inhibition or modulation of enzymatic pathways, interference with signal transduction mechanisms, or alteration of cellular metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentene-Based Analogs

(a) (1S,4R)-Methyl 4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylate (CAS 168960-18-7)
  • Key Differences: Replaces the aminomethyl group with a methyl ester at the 4-position.
  • Impact: The ester group enhances electrophilicity, making it reactive toward nucleophilic substitution or hydrolysis. This contrasts with the parent compound’s aminomethyl group, which is nucleophilic and participates in coupling reactions.
  • Similarity Score : 0.69 .
(b) tert-Butyl ((1R,4S)-4-(Hydroxymethyl)cyclopent-2-en-1-yl)carbamate
  • Key Differences: Features a hydroxymethyl group instead of aminomethyl, with inverted stereochemistry (1R,4S vs. 1S,4R).
  • Impact : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. Stereochemical inversion may alter interactions with chiral biological targets .

Fluorinated and Bicyclic Derivatives

(a) tert-Butyl ((1S,2R)-2-Amino-4,4-difluorocyclopentyl)carbamate (CAS 1638744-07-6)
  • Key Differences: Contains a difluorinated cyclopentane ring (non-olefinic) and amino group at the 2R position.
  • Impact: Fluorination increases metabolic stability and lipophilicity.
  • Molecular Weight : 236.26 g/mol (vs. ~212–222 g/mol for cyclopentene analogs) .
(b) tert-Butyl N-[(1S,2S,4R)-rel-7-Azabicyclo[2.2.1]heptan-2-yl]carbamate
  • Key Differences : Bicyclic structure (azabicyclo[2.2.1]heptane) introduces additional ring strain and nitrogen.
  • Impact : Enhanced rigidity and basicity may improve blood-brain barrier penetration, making it suitable for CNS-targeting drugs. Molecular weight (212.29 g/mol) is comparable but with distinct solubility profiles .

Aromatic and Macrocyclic Derivatives

(a) tert-Butyl N-[4-(Aminomethyl)phenyl]carbamate (CAS 220298-96-4)
  • Key Differences : Replaces cyclopentene with a phenyl ring.
  • Impact : The aromatic system enables π-π stacking interactions, beneficial in protein-binding pockets. However, the planar structure lacks the conformational constraints of cyclopentene .
(b) Macrocyclic Derivatives (e.g., )
  • Example : tert-Butyl ((S)-1-((R)-2-(((1S,3R)-3-butylcyclobutane-1-carboxamido)methyl)pyrrolidin-1-yl)-1-oxopent-4-en-2-yl)carbamate.
  • Key Differences : Incorporates pyrrolidine and cyclobutane rings.
  • Impact : Increased hydrogen-bonding capacity (amide groups) and macrocyclic rigidity enhance selectivity for enzymatic targets. Synthesis requires multi-step coupling and deprotection .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Parent Compound Cyclopent-2-en-1-yl 1S-Boc, 4R-aminomethyl ~212–222 Chiral, nucleophilic amine
(1S,4R)-Methyl ester analog Cyclopent-2-en-1-yl 1S-Boc, 4R-methyl ester ~227 Electrophilic, hydrolytically labile
Difluoro analog (CAS 1638744-07-6) Cyclopentane 1S-Boc, 2R-amino, 4,4-difluoro 236.26 Lipophilic, metabolically stable
Azabicyclo[2.2.1]heptane derivative Bicyclic 1S,2S,4R-Boc, 7-aza 212.29 Rigid, CNS-targeting potential
Phenyl derivative (CAS 220298-96-4) Phenyl 4-aminomethyl, Boc-protected 222.28 Aromatic, π-π interactions

Biological Activity

Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate, a compound with the molecular formula C13H23N2O2C_{13}H_{23}N_{2}O_{2}, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Weight : 239.34 g/mol
  • CAS Number : 2402789-13-1
  • Molecular Formula : C13H23N2O2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an enzyme inhibitor, potentially influencing pathways related to inflammation and cancer progression.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MCF7 (Breast)12.8
HeLa (Cervical)10.5

In Vivo Studies

Preclinical studies in animal models have shown promising results regarding the compound's efficacy in reducing tumor size and enhancing survival rates. For example:

  • Study : Administration of this compound in mice with induced tumors resulted in a 30% reduction in tumor volume compared to control groups over a period of 28 days.

Case Study 1: Lung Cancer Model

A study conducted on a lung cancer model demonstrated that this compound significantly inhibited tumor growth. The treatment group exhibited a median survival time increase of 25% compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

Another investigation revealed the compound's anti-inflammatory properties, where it reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in a dose-dependent manner in lipopolysaccharide-stimulated macrophages.

Toxicological Profile

While the compound shows significant biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicological assessments indicate moderate toxicity at higher concentrations, necessitating further studies to establish a comprehensive safety profile.

Summary of Toxicity Data

ParameterValueReference
LD50 (mg/kg)>2000
MutagenicityNegative

Q & A

Q. What are the recommended synthetic routes for preparing Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate, and how can reaction yields be optimized?

The compound can be synthesized via carbamate-protected cyclopentene intermediates. A general approach involves:

  • Stepwise functionalization : Introduce the aminomethyl group to the cyclopentene ring via reductive amination or nucleophilic substitution, followed by carbamate protection using tert-butoxycarbonyl (Boc) anhydride.
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) to isolate the product, achieving yields >85% .
  • Optimization : Control reaction temperature (0–25°C) and stoichiometry (1.2 equivalents of Boc anhydride) to minimize side reactions like overprotection or ring-opening.

Q. How is the stereochemical integrity of the (1S,4R) configuration validated during synthesis?

  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .
  • NMR analysis : Use NOESY or ROESY to verify spatial relationships between protons on the cyclopentene ring and aminomethyl group, confirming the trans configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • HRMS-ESI : Confirm molecular weight (e.g., calculated [M+H]+ = 255.74; observed deviation <2 ppm) .
  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and cyclopentene protons (δ ~5.6–6.0 ppm, multiplet). The aminomethyl group appears as a triplet (δ ~2.8–3.2 ppm) .
  • Melting point : Validate purity via sharp melting points (e.g., 60–62°C for related carbamates) .

Advanced Research Questions

Q. How does the cyclopentene ring’s conformational flexibility impact its reactivity in downstream applications (e.g., peptide coupling or organocatalysis)?

  • Steric effects : The ring’s puckering alters accessibility of the aminomethyl group. For coupling reactions (e.g., with activated esters), pre-organize the ring using Lewis acids (e.g., ZnCl₂) to enhance nucleophilicity .
  • Kinetic trapping : Monitor ring-opening side reactions via in situ FTIR (C=O stretching at ~1700 cm⁻¹) during reactions with strong bases or nucleophiles .

Q. What strategies mitigate decomposition or racemization during long-term storage?

  • Storage conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid exposure to acids or moisture, which cleave the carbamate .
  • Stability assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include tert-butyl alcohol and cyclopentenylamine derivatives .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions?

  • Transition state analysis : Calculate energy barriers for reactions at the cyclopentene double bond versus the aminomethyl group. For epoxidation, the endo transition state is favored (ΔG‡ ~12 kcal/mol lower than exo) .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charge-separated intermediates in SN2 reactions .

Q. What contradictions exist in literature regarding the compound’s toxicity profile, and how should they be addressed experimentally?

  • Discrepancies : Some SDS report "no known hazards" , while others note acute oral toxicity (LD50 ~300 mg/kg in rodents) .
  • Resolution : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells, IC50 measurement) and compare with structurally similar carbamates. Use Ames tests to rule out mutagenicity .

Methodological Guidance

Q. How to troubleshoot low yields in Boc-deprotection steps?

  • Acid selection : Use TFA in DCM (4:1 v/v) instead of HCl/dioxane to avoid side reactions. Monitor deprotection via TLC (Rf shift from 0.5 to 0.2 in 10% MeOH/DCM) .
  • Quenching : Neutralize excess acid with saturated NaHCO₃ immediately after reaction completion to prevent aminomethyl group degradation .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical purity?

  • Continuous flow systems : Use microreactors to control residence time and temperature, reducing epimerization risks .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of enantiomeric excess .

Q. How to design experiments to study the compound’s role in chiral auxiliary applications?

  • Template synthesis : Couple the carbamate to a model substrate (e.g., prochiral ketones) and evaluate diastereoselectivity via ¹H NMR or X-ray crystallography .
  • Kinetic resolution : Compare reaction rates of enantiomers in asymmetric catalysis setups (e.g., Sharpless epoxidation) to quantify auxiliary efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.